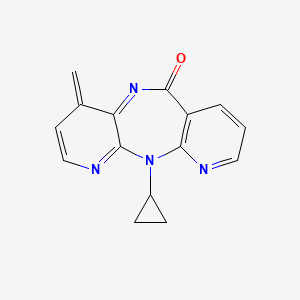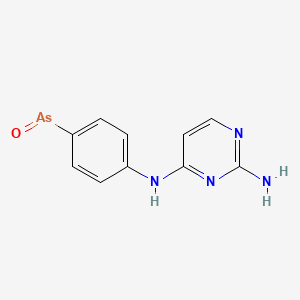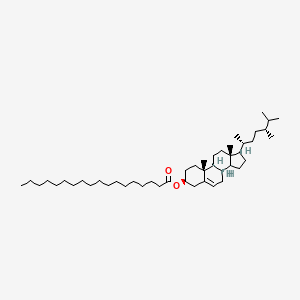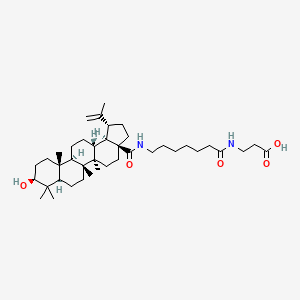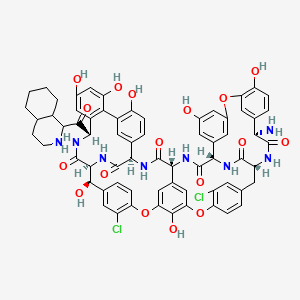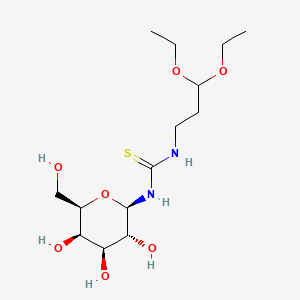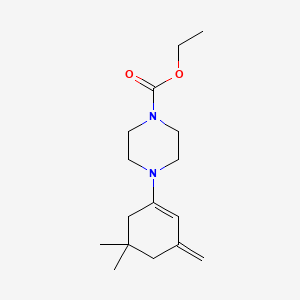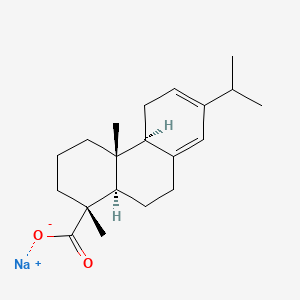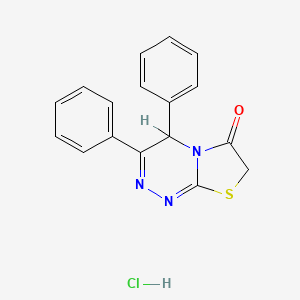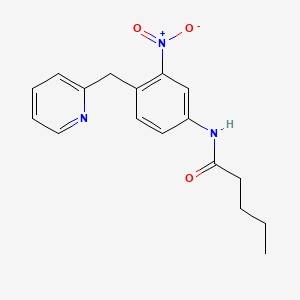
Pentanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
戊酰胺,N-(3-硝基-4-(2-吡啶基甲基)苯基)-: 是一种在各个科学领域都具有重要应用的复杂有机化合物。该化合物以戊酰胺基连接到一个硝基取代的苯环上为特征,该苯环进一步与吡啶基甲基连接。该化合物的独特结构使其成为有机化学和相关学科的研究对象。
准备方法
合成路线和反应条件: 戊酰胺,N-(3-硝基-4-(2-吡啶基甲基)苯基)- 的合成通常涉及多步有机反应最后一步是在受控条件下形成戊酰胺基 .
工业生产方法: 该化合物的工业生产可能涉及大规模硝化和取代反应,利用先进的化学反应器确保高产率和纯度。 该工艺通常需要严格控制反应参数,例如温度、压力和 pH 值,以优化生产效率 .
化学反应分析
反应类型: 戊酰胺,N-(3-硝基-4-(2-吡啶基甲基)苯基)- 会发生各种化学反应,包括:
氧化: 硝基可以在特定条件下进一步氧化。
还原: 硝基可以使用还原剂(例如氢气)在催化剂存在下还原为胺基。
常用试剂和条件:
氧化: 强氧化剂,如高锰酸钾。
还原: 钯催化剂存在下的氢气。
主要产物:
氧化: 形成亚硝基或硝基衍生物。
还原: 形成胺衍生物。
取代: 形成各种取代的苯衍生物.
科学研究应用
化学: 在有机化学中,该化合物被用作合成更复杂分子的合成砌块。 其独特的结构允许进行不同的化学修饰,使其在合成有机化学中具有价值 .
生物学和医学: 在生物学研究中,该化合物的衍生物因其潜在的药理活性而受到研究。 它们可能表现出抗菌、抗炎或抗癌特性,使其成为药物开发的候选者 .
工业: 在工业领域,该化合物用于合成特种化学品和材料。 其稳定性和反应性使其适用于各种应用,包括聚合物和先进材料的生产 .
作用机制
戊酰胺,N-(3-硝基-4-(2-吡啶基甲基)苯基)- 的作用机制涉及其与特定分子靶标的相互作用。硝基可以参与氧化还原反应,影响细胞氧化应激途径。吡啶基甲基可能与核酸或蛋白质相互作用,影响其功能和活性。 这些相互作用会导致各种生物效应,包括调节酶活性 and 基因表达 .
相似化合物的比较
类似化合物:
- 戊酰胺,N-苯基-
- 戊酰胺,N-(3-氯-4-甲基苯基)-2-甲基-
比较: 与类似化合物相比,戊酰胺,N-(3-硝基-4-(2-吡啶基甲基)苯基)- 由于同时存在硝基和吡啶基甲基而具有独特性。这种组合增强了其反应性和潜在的生物活性。 硝基提供氧化还原活性,而吡啶基甲基提供了与生物靶标的额外结合相互作用 .
属性
CAS 编号 |
123947-03-5 |
|---|---|
分子式 |
C17H19N3O3 |
分子量 |
313.35 g/mol |
IUPAC 名称 |
N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]pentanamide |
InChI |
InChI=1S/C17H19N3O3/c1-2-3-7-17(21)19-15-9-8-13(16(12-15)20(22)23)11-14-6-4-5-10-18-14/h4-6,8-10,12H,2-3,7,11H2,1H3,(H,19,21) |
InChI 键 |
GPACCUWDMXPHBM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



